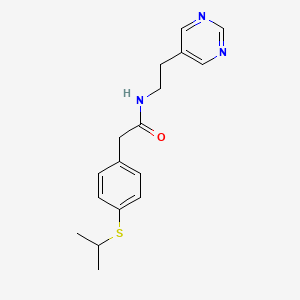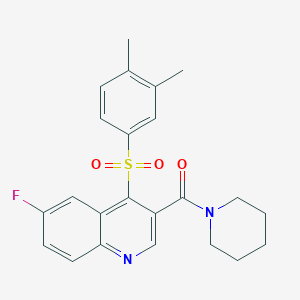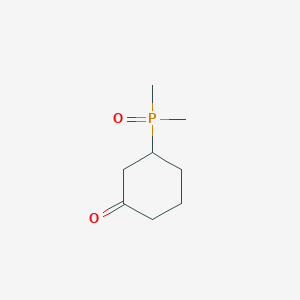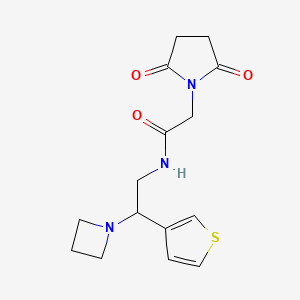
2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is an organic compound with unique properties that make it significant in various scientific fields. Its structure features a phenyl ring substituted with an isopropylthio group, an acetamide functional group, and a pyrimidinyl-ethyl group. This combination imparts specific reactivity patterns and biological activities, which can be exploited in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves multiple steps, typically beginning with the functionalization of the phenyl ring. A common approach is to start with 4-bromothioanisole, which undergoes substitution reactions to introduce the isopropyl group and subsequent coupling reactions to attach the acetamide and pyrimidinyl-ethyl groups.
Typical reaction conditions involve:
Base-mediated alkylation using isopropyl halides in aprotic solvents like dimethylformamide (DMF)
Amide bond formation through coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)
Pyrimidine ring introduction via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
On an industrial scale, the synthesis process is optimized for yield and cost-effectiveness. This includes the use of scalable catalytic systems, continuous flow reactors for improved reaction control, and the minimization of solvent use through green chemistry principles.
化学反应分析
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide undergoes various chemical reactions, primarily:
Oxidation: : The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: : Amide groups can be reduced to amines under catalytic hydrogenation conditions.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or oxone in acetonitrile or methanol.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Friedel-Crafts acylation using acyl chlorides and Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Secondary amines.
Substitution Products: : Aromatic derivatives with various substituents.
科学研究应用
2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide finds applications across several fields:
Chemistry: : Used as a starting material for complex organic synthesis, particularly in heterocyclic chemistry.
Biology: : Studied for its bioactive properties, including potential antimicrobial and anticancer activities.
Medicine: : Explored as a potential drug candidate due to its interaction with specific biological targets.
Industry: : Used in the development of agrochemicals and materials science for its unique chemical reactivity.
作用机制
The mechanism by which 2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. Its functional groups enable binding to enzymes and receptors, potentially inhibiting or modulating biological processes. For instance, it can interact with kinases and other proteins involved in cell signaling pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
2-(4-(methylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide: : Similar structure but with a methyl group instead of isopropyl.
2-(4-(isopropylthio)phenyl)-N-(2-(pyridin-3-yl)ethyl)acetamide: : Pyridine ring replacing the pyrimidine ring.
Unique Features
2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is unique in its balance of hydrophobic and hydrophilic properties due to the isopropylthio and acetamide groups, respectively. This influences its solubility, reactivity, and interaction with biological targets, making it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-(2-pyrimidin-5-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13(2)22-16-5-3-14(4-6-16)9-17(21)20-8-7-15-10-18-12-19-11-15/h3-6,10-13H,7-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOYOCSBSUKLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2799960.png)


![N-(quinolin-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799964.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2799966.png)
![4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2799968.png)

![6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2799971.png)

![6-Isopropyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2799976.png)


![2-Chloro-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2799982.png)
